molecular formula C11H16O3 B15070243 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one CAS No. 88329-65-1

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one

Katalognummer: B15070243
CAS-Nummer: 88329-65-1
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: LVAAZBQNMBNUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which consists of a cyclic ether fused to a cyclohexane ring. The ethoxy group attached to the spiro center adds to its distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one typically involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

88329-65-1

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

2-ethoxy-1-oxaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C11H16O3/c1-2-13-10-8-9(12)11(14-10)6-4-3-5-7-11/h8H,2-7H2,1H3

InChI-Schlüssel

LVAAZBQNMBNUQU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=O)C2(O1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.